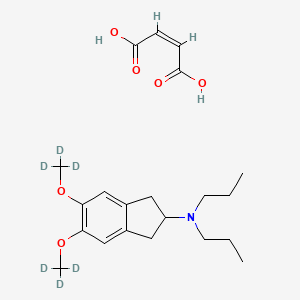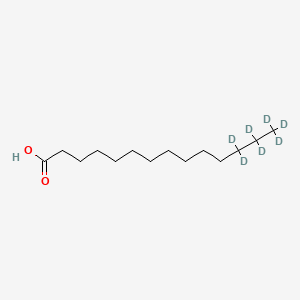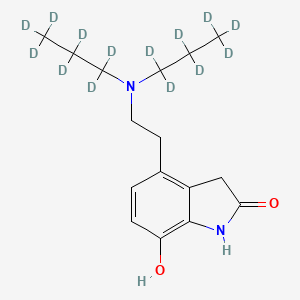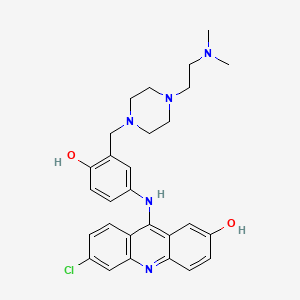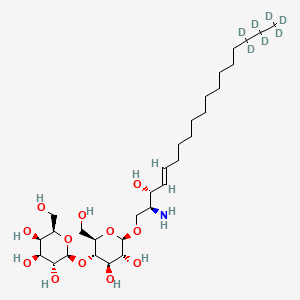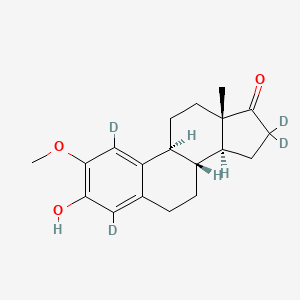
2-Methoxyestrone-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxyestrone-d4 is a deuterium-labeled derivative of 2-Methoxyestrone, a methoxylated catechol estrogen and metabolite of estrone. This compound is used in various scientific research applications due to its unique properties and stability .
准备方法
The synthesis of 2-Methoxyestrone-d4 involves the deuteration of 2-Methoxyestrone. The process typically includes the use of deuterium oxide (D2O) and a suitable catalyst to replace hydrogen atoms with deuterium. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange. Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield .
化学反应分析
2-Methoxyestrone-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
2-Methoxyestrone-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of estrogen metabolites.
Biology: Employed in studies investigating the metabolic pathways of estrogens and their biological effects.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of estrogenic compounds in the body.
Industry: Applied in the development of new drugs and therapeutic agents targeting estrogen-related pathways
作用机制
The mechanism of action of 2-Methoxyestrone-d4 involves its interaction with various molecular targets and pathways. As a methoxylated catechol estrogen, it has very low affinity for estrogen receptors and lacks significant estrogenic activity. Instead, it may exert its effects through other pathways, such as the modulation of enzyme activity involved in estrogen metabolism. The deuterium labeling enhances its stability and allows for precise tracking in metabolic studies .
相似化合物的比较
2-Methoxyestrone-d4 can be compared with other similar compounds, such as:
2-Methoxyestrone: The non-deuterated form, which has similar chemical properties but lacks the stability provided by deuterium labeling.
2-Methoxyestradiol: Another methoxylated catechol estrogen with different biological activities and applications.
4-Methoxyestrone: A structural isomer with distinct chemical and biological properties.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies .
属性
分子式 |
C19H24O3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i6D2,9D,10D |
InChI 键 |
WHEUWNKSCXYKBU-GPPUFMCXSA-N |
手性 SMILES |
[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)OC)[2H])CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)

![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)
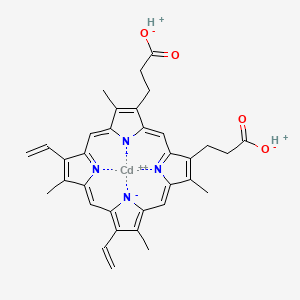
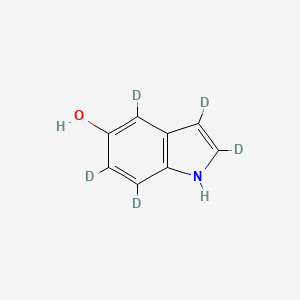
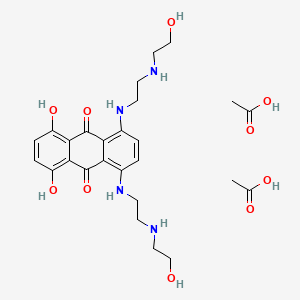
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
